molecular formula C15H11Cl3N4S B12138079 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12138079
M. Wt: 385.7 g/mol
InChI Key: STFIYCCQLSFWGO-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of dichlorophenyl and chlorophenyl groups attached to a triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Dichlorophenyl and Chlorophenyl Groups: The dichlorophenyl and chlorophenyl groups are introduced via nucleophilic substitution reactions using suitable halogenated precursors.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate compound with a thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenated precursors, thiol reagents; reactions are often carried out under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine
  • 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine

Uniqueness

3-[(2,6-Dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11Cl3N4S

Molecular Weight

385.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11Cl3N4S/c16-10-6-4-9(5-7-10)14-20-21-15(22(14)19)23-8-11-12(17)2-1-3-13(11)18/h1-7H,8,19H2

InChI Key

STFIYCCQLSFWGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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